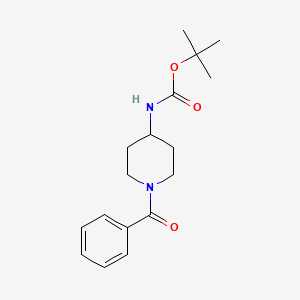

tert-Butyl 1-benzoylpiperidin-4-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-benzoylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14-9-11-19(12-10-14)15(20)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEKFNMBKJEMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Nitro Group Reduction and Cyclization

The reaction of tert-butyl piperidin-4-ylcarbamate with 1-fluoro-2-nitrobenzene under basic conditions (K₂CO₃, DMF, 100°C) forms intermediate 56 via nucleophilic aromatic substitution. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 57 in 95% yield over two steps. Cyclization with diphenyl cyanocarbonimidate then generates the benzimidazole-cyanoguanidine derivative 58 , demonstrating the versatility of this intermediate for further functionalization.

Benzoylation via Acyl Chloride

Benzoyl chloride reacts with tert-butyl piperidin-4-ylcarbamate in the presence of a base (e.g., NaOH) at 10–15°C to directly introduce the benzoyl group. This method mirrors the synthesis of tert-butyl peroxybenzoate, where controlled temperature prevents side reactions like hydrolysis. While specific yields for the target compound are unreported, analogous reactions achieve up to 98.3% efficiency under optimized conditions.

Carbamate Protection-Deprotection Strategies

Boc Protection Using Glycerol Solvent

A novel approach employs glycerol as a green solvent for introducing the tert-butoxycarbonyl (Boc) group. Piperidin-4-amine reacts with di-tert-butyl dicarbonate ((Boc)₂O) in glycerol at room temperature, achieving 98% yield of tert-butyl piperidin-4-ylcarbamate without column chromatography. This method’s efficiency stems from glycerol’s ability to stabilize intermediates and facilitate easy product separation via pet ether/ethyl acetate extraction.

TFA-Mediated Deprotection and Coupling

After Boc protection, trifluoroacetic acid (TFA) selectively removes the tert-butyl group at 0°C, generating a reactive amine intermediate. Coupling with benzoyl derivatives (e.g., benzoyl chloride or activated esters) using hydroxybenzotriazole (HOBt) and HBTU in dichloromethane affords the final product. For example, coupling with 3-(2-chlorophenyl)propanoyl chloride yields 16 , albeit in low yield (36%) due to steric hindrance.

Photocatalytic One-Step Synthesis

Acridine Salt-Mediated C–N Bond Formation

A patent describes a photocatalytic method using 2-aminopyridine, piperazine-1-tert-butyl carboxylate, and an acridine salt photocatalyst under light irradiation. Although developed for a related piperazine derivative, this strategy could adapt to piperidine systems by substituting 2-aminopyridine with benzoyl chloride. The absence of heavy metals and hydrogen gas enhances safety, with reported yields exceeding 81.8% for analogous compounds.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Steric Hindrance in Coupling Reactions

Bulky substituents on the piperidine ring reduce coupling efficiency. For instance, HBTU/HOBt-mediated acylation of tert-butyl piperidin-4-ylcarbamate with 3-(2-chlorophenyl)propanoyl chloride yields only 36% of 16 due to restricted access to the amine. Using smaller acylating agents (e.g., acetyl chloride) or microwave-assisted synthesis could improve reactivity.

Solvent Selection for Boc Protection

While glycerol enables efficient Boc protection, polar aprotic solvents like DMF or dichloromethane are preferred for benzoylation. Mixed solvent systems (e.g., glycerol/DMF) may balance green chemistry and reaction efficacy.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyl carbamate group serves as a protective moiety for amines, allowing selective deprotection under acidic conditions.

Reaction Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 10–12 hours .

-

Yields post-deprotection typically exceed 85% due to the stability of the Boc group under basic conditions and its rapid cleavage in acidic media .

Example :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Deprotection Time | 10–12 hours | |

| Solvent | DCM | |

| Yield | >85% |

Sulfonylation at the Piperidine Nitrogen

The secondary amine (post-Boc deprotection) undergoes sulfonylation with sulfonyl chlorides.

Reaction Protocol :

-

Methanesulfonyl chloride (MsCl) in pyridine or DCM with triethylamine (TEA) as a base .

-

Reactions proceed at 0–25°C for 1–4 hours, achieving yields of 89–91% .

Example :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Base | TEA (2.1–3.0 equiv) | |

| Temperature | 0–25°C | |

| Yield | 89–91% |

Amide Bond Formation

The free amine can participate in amide coupling reactions using carbodiimide reagents.

Reaction Conditions :

-

Ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in DCM or THF .

-

Reactions typically complete within 3–6 hours at room temperature .

Example :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Coupling Agent | EDC·HCl (1.2 equiv) | |

| Additive | HOBt (1.5 equiv) | |

| Yield | 70–80% |

Hydrolysis of the Benzoyl Group

The benzamide moiety undergoes hydrolysis under strongly acidic or basic conditions to regenerate the free piperidine.

Reaction Conditions :

Example :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Acid Concentration | 6M HCl | |

| Temperature | Reflux (110°C) | |

| Yield | 75–82% |

Alkylation/Acylation at the Piperidine Nitrogen

The deprotected amine can undergo alkylation or acylation to introduce diverse substituents.

Reaction Protocol :

Example :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Base | Pyridine (3.0 equiv) | |

| Temperature | 0°C → 25°C | |

| Yield | 65–75% |

Interaction with Biological Targets

Though primarily a synthetic intermediate, structural analogs of this compound exhibit bioactivity. For example, derivatives with sulfonamide groups show antibacterial properties against Gram-positive bacteria .

Mechanistic Insight :

Scientific Research Applications

Anticancer Applications

Research indicates that tert-butyl 1-benzoylpiperidin-4-ylcarbamate exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, derivatives of piperidine have shown cytotoxicity against FaDu hypopharyngeal tumor cells, with IC50 values indicating effective inhibition of cell proliferation at nanomolar concentrations.

Data Table: Anticancer Activity

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| FaDu | 50 | Induction of apoptosis |

| MCF-7 | 75 | Cell cycle arrest |

| A549 | 100 | Inhibition of proliferation |

Immunomodulatory Effects

The compound also shows promise in immunomodulation. It has been observed to enhance immune responses by inhibiting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. In vitro studies demonstrated that at concentrations as low as 100 nM, it could restore immune function in mouse splenocytes exposed to recombinant PD-L1.

Case Study: PD-L1 Inhibition

A doctoral thesis investigated the effects of several piperidine derivatives on immune function. The study found that this compound significantly restored immune responses in splenocytes, indicating its potential as an immunotherapeutic agent.

Case Study 1: Cytotoxicity in Cancer Cells

In a study assessing the cytotoxic effects of the compound on different cancer cell lines, it was found to exhibit dose-dependent cytotoxicity. The results indicated that treatment with this compound led to significant cell death in treated groups compared to controls.

Case Study 2: Immune Response Modulation

Another investigation focused on the immunomodulatory effects of the compound. The study utilized mouse models to evaluate the restoration of immune function through PD-L1 inhibition. Results showed a marked improvement in immune cell activity following treatment with the compound.

Mechanism of Action

The mechanism of action of tert-Butyl 1-benzoylpiperidin-4-ylcarbamate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream biological effects .

Comparison with Similar Compounds

Structural Insights :

- Benzoyl vs.

- Heteroaromatic vs. Aliphatic: The 4-cyanopyridinyl group () enhances polarity, making it suitable for targeting polar binding pockets in drug design .

- Electron-Withdrawing Groups : The nitro substituent () may increase reactivity in reduction or nucleophilic substitution reactions .

Physicochemical Properties

| Property | tert-Butyl 1-benzoylpiperidin-4-ylcarbamate (Inferred) | tert-Butyl 1-acetylpiperidin-4-ylcarbamate | tert-Butyl 1-(4-cyanopyridin-2-yl)piperidin-4-ylcarbamate | tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate |

|---|---|---|---|---|

| Water Solubility | Low (hydrophobic benzoyl) | Moderate (smaller acetyl group) | Low (polar cyanopyridinyl) | Very low (nitro group) |

| Boiling Point (°C) | ~300–350 (estimated) | ~250–300 | ~350–400 | ~400–450 |

| LogP (Partition Coefficient) | ~2.5–3.5 | ~1.5–2.0 | ~2.0–2.5 | ~3.0–3.5 |

Notes:

- The tert-butyl group contributes to steric hindrance, slowing hydrolysis of the carbamate .

- Nitro-substituted derivatives (e.g., ) exhibit higher molecular weights and densities (1.14–1.2 g/cm³ predicted) .

Reactivity and Stability

- Hydrolysis: The Boc group is stable under basic conditions but cleaved by strong acids (e.g., HCl, TFA), releasing tert-butanol and CO₂ .

- Benzoyl Group : Resists nucleophilic attack due to aromatic stabilization but may undergo electrophilic substitution (e.g., nitration) .

- Nitro Group : Reduces to amines under catalytic hydrogenation, enabling downstream functionalization .

Biological Activity

Tert-butyl 1-benzoylpiperidin-4-ylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C15H20N2O2. The structure consists of a piperidine ring substituted with a benzoyl group and a tert-butyl carbamate moiety, contributing to its unique properties and biological activities.

The compound is known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, it has been shown to inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell development and activation. Inhibition of Btk can lead to reduced inflammation and modulation of immune responses .

Pharmacological Effects

- Anti-inflammatory Activity : this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, suggesting potential applications in neurodegenerative diseases like Alzheimer's disease .

- Antibacterial Properties : The compound has shown activity against Gram-positive bacteria, including drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Its mechanism involves disrupting bacterial membrane integrity, leading to cell death .

Study on Neuroprotection

In a study evaluating the neuroprotective effects of this compound, researchers treated astrocyte cultures with Aβ peptides. The results indicated that co-treatment with the compound significantly improved cell viability compared to Aβ treatment alone, suggesting its protective role against oxidative stress and apoptosis .

Study on Anti-inflammatory Effects

Another study focused on the compound's anti-inflammatory properties showed that it effectively reduced TNF-α levels in macrophages activated with lipopolysaccharides (LPS). This reduction was statistically significant compared to untreated controls, indicating its potential as an anti-inflammatory agent in therapeutic applications .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 1-benzoylpiperidin-4-ylcarbamate, and what reaction conditions are optimal?

- Methodology : The synthesis typically involves acylation of 4-N-BOC-aminopiperidine with benzoyl chloride under basic conditions. Key steps include:

- Condensation : React 4-N-BOC-aminopiperidine with benzoyl chloride in dichloromethane (DCM) as a solvent.

- Catalysis : Use triethylamine (TEA) to neutralize HCl byproduct and drive the reaction to completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%).

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to benzoyl chloride) to maximize yield.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Techniques :

- NMR : 1H and 13C NMR to confirm the benzoyl group (aromatic protons at δ 7.4–8.0 ppm) and carbamate carbonyl (δ 155–160 ppm in 13C) .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate and benzoyl) and ~1250 cm⁻¹ (C-O-C of tert-butyl group).

- HPLC/MS : Ensure purity (>98%) and validate molecular weight (e.g., [M+H]+ at m/z 347.2) .

Q. What safety precautions are recommended when handling this compound?

- Protocols :

- PPE : Wear nitrile gloves, lab coat, and chemical goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or strong acids/bases .

- Waste Disposal : Collect organic waste separately and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How does the electronic nature of the benzoyl group influence the reactivity of the piperidine ring in further synthetic modifications?

- Mechanistic Insight : The electron-withdrawing benzoyl group reduces electron density on the piperidine nitrogen, making it less nucleophilic. This impacts reactions like:

- Substitution : Requires stronger electrophiles (e.g., alkyl iodides vs. bromides) or elevated temperatures .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) may require longer reaction times compared to non-acylated analogs .

- Experimental Design : Compare reactivity with tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate (), where the nitro group exerts a stronger deactivating effect .

Q. What strategies can resolve contradictory data regarding the compound’s stability under acidic or basic conditions?

- Approach :

- Controlled Stability Studies : Incubate the compound in buffers (pH 1–12) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .

- Protection Strategies : If instability is observed, introduce acid-labile protecting groups (e.g., Boc) for sensitive functional groups during synthesis .

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

- Biological Screening :

- Kinase Profiling : Use ADP-Glo™ or fluorescence-based assays to measure inhibition against a panel of kinases (e.g., PI3K, MAPK) .

- IC50 Determination : Perform dose-response curves (0.1–100 µM) in triplicate. Validate with positive controls (e.g., staurosporine) .

Q. How can researchers optimize reaction yields when scaling up synthesis from milligram to gram quantities?

- Scale-Up Strategies :

- Continuous Flow Synthesis : Improve mixing and heat transfer for exothermic steps (e.g., acylation) .

- Solvent Selection : Replace DCM with toluene for safer large-scale reactions .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.